Cas no 2004202-94-0 (3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde)
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde
- 2004202-94-0
- EN300-1622703
-
- Inchi: 1S/C11H20O2/c1-4-9(2)10(3)11(7-12)5-6-13-8-11/h7,9-10H,4-6,8H2,1-3H3
- InChI Key: QVNZGVCMUCUIIJ-UHFFFAOYSA-N
- SMILES: O1CCC(C=O)(C1)C(C)C(C)CC
Computed Properties
- Exact Mass: 184.146329876g/mol
- Monoisotopic Mass: 184.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3Ų
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1622703-0.05g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 0.05g |
$1308.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-0.1g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 0.1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-0.25g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 0.25g |
$1432.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-0.5g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 0.5g |
$1495.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-1.0g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 1g |
$1557.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-2.5g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 2.5g |
$3051.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-5.0g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 5g |
$4517.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-10.0g |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1622703-50mg |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 50mg |
$1188.0 | 2023-09-22 | ||
| Enamine | EN300-1622703-100mg |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde |
2004202-94-0 | 100mg |
$1244.0 | 2023-09-22 |
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde
Introduction to 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde (CAS No. 2004202-94-0)
3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde, identified by its CAS number 2004202-94-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This oxolane derivative features a unique structural framework that combines a five-membered heterocyclic ring with an aldehyde functional group, making it a versatile intermediate in synthetic chemistry. The presence of a 3-methylpentan-2-yl side chain introduces steric and electronic properties that influence its reactivity and potential applications.
The compound's structure, characterized by a cyclohexene-like oxolane core, is particularly noteworthy for its potential in drug development. Oxolane derivatives have garnered attention due to their ability to mimic natural products and exhibit diverse biological activities. The aldehyde group at the 3-position serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules. This makes 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The oxolane scaffold, with its rigid cyclic structure, has been shown to enhance binding affinity and metabolic stability in drug candidates. Studies have demonstrated that modifications at the 3-position of the oxolane ring can significantly alter pharmacokinetic properties, making it a critical focus for medicinal chemists. The 3-methylpentan-2-yl substituent in this compound adds to its complexity, potentially influencing both its solubility and bioavailability.
Current research in the field of organometallic chemistry has highlighted the utility of oxolane derivatives as ligands in transition metal-catalyzed reactions. The aldehyde functionality in 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde allows for participation in various coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). The methylpentan-2-yl side chain provides steric hindrance that can be leveraged to optimize reaction conditions and improve yield.
The compound's potential extends beyond synthetic intermediates; it has also been explored as a precursor for bioactive molecules. For instance, derivatives of oxolane aldehydes have shown promise as inhibitors of enzymes involved in inflammatory pathways. Recent publications have described the use of structurally related compounds in the development of novel antiviral agents, where the oxolane ring contributes to viral protease inhibition. The reactivity of the aldehyde group allows for facile derivatization into amides or imines, expanding its utility in drug design.
The synthesis of 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as asymmetric hydrogenation and directed ortho-metalation (DoM) have been employed to achieve high regioselectivity and enantioselectivity. These approaches are essential for producing enantiomerically pure compounds, which are often required for pharmaceutical applications due to their distinct biological profiles. The efficiency of these synthetic routes underscores the importance of optimizing reaction conditions to maximize yield and minimize byproducts.
The compound's physicochemical properties, including its boiling point and solubility profile, are influenced by the presence of the cyclohexene ring and the alkyl substituents. These properties are critical for determining its suitability for various applications, such as formulation in drug delivery systems or use as an intermediate in large-scale manufacturing processes. Computational studies have been instrumental in predicting these properties before experimental validation, streamlining the drug discovery pipeline.
In conclusion, 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde (CAS No. 2004202-94-0) represents a fascinating example of how structural complexity can be leveraged to develop compounds with significant pharmaceutical potential. Its unique combination of an oxolane core and an aldehyde group makes it a valuable asset for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this class of compounds, 3-(3-methylpentan-2-yl)oxolane-3-carbaldehyde is poised to play an important role in future therapeutic developments.
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